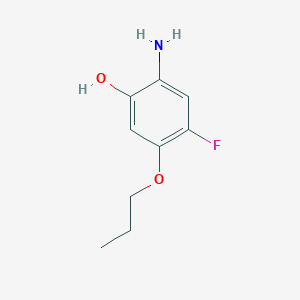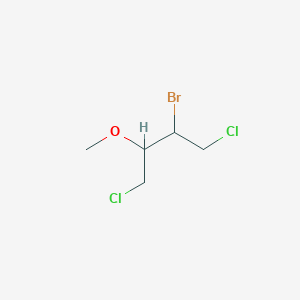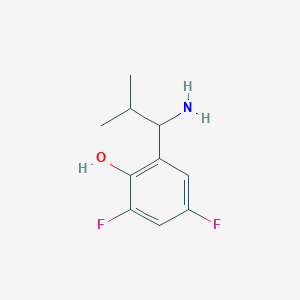
1-Chloro-4-(2-chloroethyl)-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(2-chloroethyl)-2-methylbenzene is an organic compound with the molecular formula C9H10Cl2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a 2-chloroethyl group, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(2-chloroethyl)-2-methylbenzene can be synthesized through several methods. One common approach involves the chlorination of 4-(2-chloroethyl)-2-methylbenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective substitution of hydrogen atoms with chlorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, are common in industrial production.
化学反应分析
Types of Reactions: 1-Chloro-4-(2-chloroethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: The compound can be reduced to form hydrocarbons by removing the chlorine atoms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. These reactions typically occur in polar solvents such as water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: Products include dechlorinated hydrocarbons.
科学研究应用
1-Chloro-4-(2-chloroethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 1-chloro-4-(2-chloroethyl)-2-methylbenzene involves its interaction with molecular targets through various pathways:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles, leading to the formation of new chemical bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its chemical structure and properties.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
相似化合物的比较
1-Chloro-4-(2-chloroethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-(2-chloroethyl)benzene: Lacks the methyl group, resulting in different chemical properties and reactivity.
1-Chloro-2-(2-chloroethyl)-4-methylbenzene: The position of the substituents affects the compound’s reactivity and applications.
1-Chloro-4-(2-chloroethyl)-3-methylbenzene: Similar structure but different substitution pattern, leading to variations in chemical behavior.
属性
分子式 |
C9H10Cl2 |
|---|---|
分子量 |
189.08 g/mol |
IUPAC 名称 |
1-chloro-4-(2-chloroethyl)-2-methylbenzene |
InChI |
InChI=1S/C9H10Cl2/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6H,4-5H2,1H3 |
InChI 键 |
VDVKTJWPGNZCFU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-Methoxypropan-2-yl)amino]acetic acid](/img/structure/B15274622.png)
amine](/img/structure/B15274631.png)



![Methyl 2-[(3,3,3-trifluoropropyl)amino]acetate](/img/structure/B15274648.png)

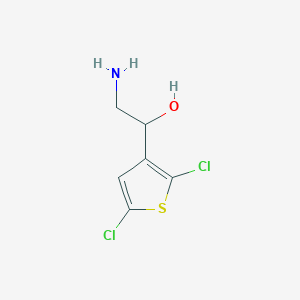
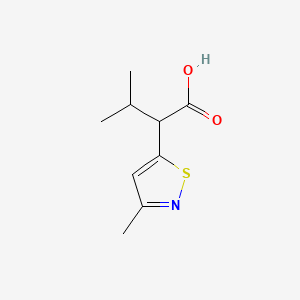
![4-(4-Bromophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B15274665.png)
